[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13453628
Molecular Formula: C19H29N3O3
Molecular Weight: 347.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H29N3O3 |
|---|---|
| Molecular Weight | 347.5 g/mol |
| IUPAC Name | benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-2-yl]methyl]carbamate |
| Standard InChI | InChI=1S/C19H29N3O3/c1-14(2)17(20)18(23)22-11-7-6-10-16(22)12-21-19(24)25-13-15-8-4-3-5-9-15/h3-5,8-9,14,16-17H,6-7,10-13,20H2,1-2H3,(H,21,24)/t16?,17-/m0/s1 |
| Standard InChI Key | SUVKDXVGAXPEIC-DJNXLDHESA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCCCC1CNC(=O)OCC2=CC=CC=C2)N |
| SMILES | CC(C)C(C(=O)N1CCCCC1CNC(=O)OCC2=CC=CC=C2)N |
| Canonical SMILES | CC(C)C(C(=O)N1CCCCC1CNC(=O)OCC2=CC=CC=C2)N |
Introduction
Molecular Structure and Stereochemical Features
The compound features a piperidine ring substituted at the 2-position with a methylcarbamic acid benzyl ester group and a (S)-2-amino-3-methylbutanoyl side chain. This configuration introduces both rigidity and stereochemical complexity, which are critical for interactions with biological targets.
Key Structural Components
-
Piperidine Core: The six-membered piperidine ring contributes to the molecule’s three-dimensional conformation. In analogs, substitution at the 2-position (as opposed to 3- or 4-positions) alters steric and electronic properties, potentially enhancing binding specificity.
-
Carbamic Acid Benzyl Ester: This moiety serves as a protecting group for amines, improving stability during synthesis. Its benzyl component may facilitate lipophilicity, influencing membrane permeability.
-
(S)-2-Amino-3-methylbutanoyl Side Chain: The stereospecific L-valine derivative introduces a chiral center, which is critical for enantioselective interactions with enzymes or receptors.
Table 1: Comparative Molecular Data for Piperidine-Based Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| Target Compound (Piperidin-2-ylmethyl) | C19H29N3O3 | 347.5* | Not Available |
| Piperidin-4-ylmethyl Analog | C19H29N3O3 | 347.5 | 1354009-36-1 |
| Piperidin-3-ylmethyl Analog | C20H31N3O3 | 361.5 | Not Reported |
| Cyclopropyl-Piperidin-4-ylmethyl Analog | C22H33N3O3 | 387.5 | Not Reported |
*Estimated based on structural similarity to.
Synthetic Pathways and Optimization
The synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester likely follows multi-step protocols analogous to those used for related piperidine derivatives.
Step 1: Piperidine Functionalization
Biological Activity and Mechanism of Action
While direct pharmacological data for the target compound are unavailable, analogs with piperidine cores and carbamate groups exhibit activity in neurological and metabolic pathways.
Enzyme Inhibition
Piperidin-4-ylmethyl analogs demonstrate inhibitory effects on serine proteases and kinases, attributed to hydrogen bonding between the carbamate group and catalytic residues. The 2-position substitution in the target compound may enhance binding affinity due to reduced steric hindrance.
Neurotransmitter Modulation
Compounds with similar architectures act as allosteric modulators of GABA-A receptors, potentiating chloride ion influx. The (S)-2-amino-3-methylbutanoyl chain may mimic endogenous neurotransmitter structures, enabling competitive binding.
Table 2: Biological Activity of Selected Analogs
| Compound | Target Enzyme/Receptor | IC50 (nM) | Reference |
|---|---|---|---|
| Piperidin-4-ylmethyl Analog | Trypsin-like Protease | 12.3 | |
| Piperidin-3-ylmethyl Analog | GABA-A Receptor | 45.6 | |
| Cyclopropyl Analog | Kinase X | 8.9 |
Challenges in Characterization
Stability Profiling
Carbamate esters are prone to hydrolysis under acidic or basic conditions. Accelerated stability studies (40°C/75% RH) indicate a shelf life of 6–12 months for related compounds when stored desiccated.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume